molecular formula C14H12N2O2 B12785476 2-Amino-9-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one CAS No. 140412-92-6

2-Amino-9-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one

Cat. No.: B12785476
CAS No.: 140412-92-6
M. Wt: 240.26 g/mol
InChI Key: IOXBBSNWPQDGCM-UHFFFAOYSA-N
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Description

2-Amino-9-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a heterocyclic compound that belongs to the class of dibenzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a dibenzoxazepine precursor with an amine under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be used to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-9-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dibenzoxazepines: Compounds with similar structures but different substituents.

    Benzoxazepines: Compounds with a similar core structure but lacking the dibenz moiety.

    Oxazepines: Compounds with a similar ring structure but different functional groups.

Uniqueness

2-Amino-9-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is unique due to its specific substituents and the resulting biological activities. Its unique structure may confer specific properties that make it more effective or selective in certain applications compared to similar compounds.

Properties

CAS No.

140412-92-6

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

8-amino-4-methyl-5H-benzo[b][1,4]benzoxazepin-6-one

InChI

InChI=1S/C14H12N2O2/c1-8-3-2-4-12-13(8)16-14(17)10-7-9(15)5-6-11(10)18-12/h2-7H,15H2,1H3,(H,16,17)

InChI Key

IOXBBSNWPQDGCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC3=C(C=C(C=C3)N)C(=O)N2

Origin of Product

United States

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